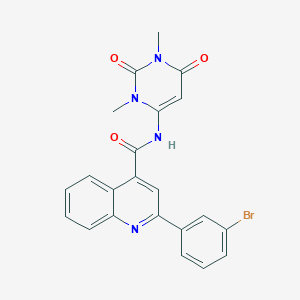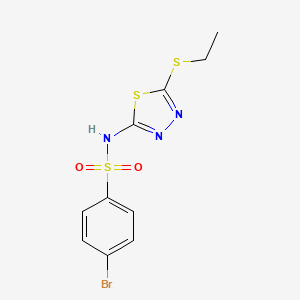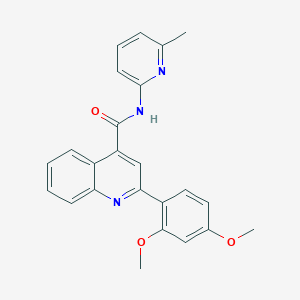![molecular formula C15H14BrFN2O2 B3589892 (5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3589892.png)
(5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
Übersicht
Beschreibung
(5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is an organic compound that features a combination of bromofuran and fluorophenylpiperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Bromofuran Moiety: This can be achieved by brominating furan using bromine in the presence of a suitable catalyst.
Formation of the Fluorophenylpiperazine Moiety: This involves the reaction of 4-fluoroaniline with piperazine under appropriate conditions.
Coupling Reaction: The final step involves coupling the bromofuran and fluorophenylpiperazine moieties using a suitable coupling agent such as a carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include primary amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of bromofuran and fluorophenylpiperazine moieties with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in biological systems. The bromofuran moiety may interact with enzymes or receptors, while the fluorophenylpiperazine moiety may modulate the activity of neurotransmitter systems. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone: This compound shares the bromofuran and fluorophenyl moieties but differs in the presence of a chlorophenyl group.
(5-Bromo-2-methylphenyl) (4-fluorophenyl)methanone: This compound features a methyl group instead of a furan ring.
Uniqueness
(5-BROMO-2-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both bromofuran and fluorophenylpiperazine moieties. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O2/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBXAZDSEXKFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-chlorophenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3589815.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3589830.png)
![2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3589837.png)
![(4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B3589842.png)

![4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3589863.png)
![2-chloro-5-{4-[3-methoxy-4-(propionyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3589871.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3589877.png)
![(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3589886.png)

![N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B3589899.png)


